molecular formula C15H14N2OS B11981410 1-Benzoyl-3-(3-methylphenyl)thiourea

1-Benzoyl-3-(3-methylphenyl)thiourea

Cat. No.: B11981410
M. Wt: 270.4 g/mol
InChI Key: KECQWDNRDLXQKJ-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(3-methylphenyl)thiourea is a member of the thiourea family, characterized by the presence of a benzoyl group and a 3-methylphenyl group attached to the thiourea moiety. Thioureas are known for their diverse applications in various fields, including synthetic chemistry, pharmacology, and materials science .

Preparation Methods

The synthesis of 1-Benzoyl-3-(3-methylphenyl)thiourea typically involves the reaction of benzoyl chloride with 3-methylphenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzoyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Benzoyl-3-(3-methylphenyl)thiourea can be compared with other thiourea derivatives such as:

  • 1-Benzoyl-3-(4-methylphenyl)thiourea
  • 1-Benzoyl-3-(2-methylphenyl)thiourea
  • 1-Benzoyl-3-(3-chlorophenyl)thiourea

These compounds share similar structural features but differ in the position or nature of the substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

N-[(3-methylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C15H14N2OS/c1-11-6-5-9-13(10-11)16-15(19)17-14(18)12-7-3-2-4-8-12/h2-10H,1H3,(H2,16,17,18,19)

InChI Key

KECQWDNRDLXQKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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